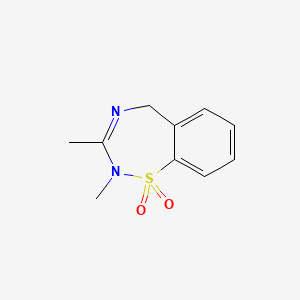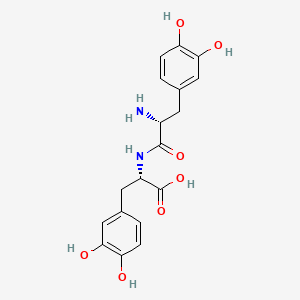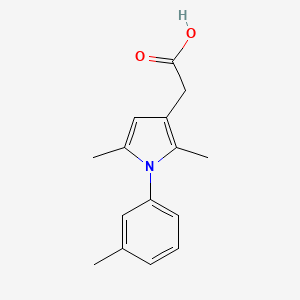
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its unique substitution pattern, which includes two methyl groups and a 3-methylphenyl group attached to the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a well-known procedure for constructing pyrrole rings. This method typically involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. For this specific compound, the starting materials would include appropriately substituted 1,4-dicarbonyl compounds and amines.
Industrial production methods may involve catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed reactions can be employed to introduce the necessary substituents onto the pyrrole ring. Additionally, the use of protecting groups and subsequent deprotection steps can be utilized to achieve the desired substitution pattern.
Chemical Reactions Analysis
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-acetic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds. For example, nitration or halogenation can be achieved using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be investigated for its potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature and electron-rich pyrrole ring allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and mode of interaction.
For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Alternatively, it may activate receptors by mimicking natural ligands and triggering downstream signaling pathways.
Comparison with Similar Compounds
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness. Some related compounds include:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and 3-methylphenyl substituents, making it less complex and potentially less versatile in terms of reactivity and applications.
1H-Pyrrole-3-acetic acid: This compound lacks the additional methyl and 3-methylphenyl groups, which may affect its chemical properties and biological activities.
2,5-Dimethyl-1H-pyrrole:
The presence of the acetic acid and 3-methylphenyl groups in 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42780-03-0 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO2/c1-10-5-4-6-14(7-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
MFJQRRNCZHIPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)

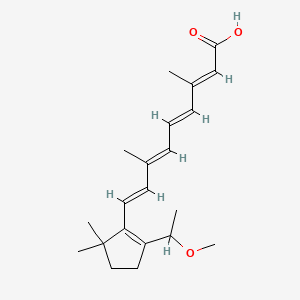

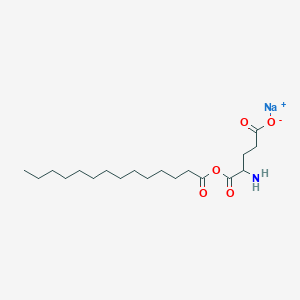


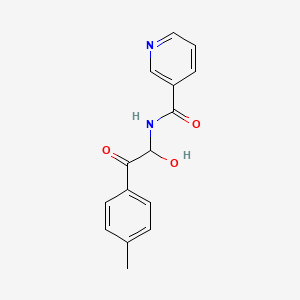
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

